molecular formula C7H8N2OS B1595064 (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol CAS No. 76919-40-9

(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol

Cat. No.: B1595064
CAS No.: 76919-40-9
M. Wt: 168.22 g/mol
InChI Key: RNCFSVSYFCIZPM-UHFFFAOYSA-N
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Description

(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol (CAS 76919-40-9) is a chemical compound with the molecular formula C₇H₈N₂OS and a molecular weight of 168.22 g/mol . This compound is primarily utilized in the field of medicinal chemistry as a key intermediate in the synthesis of various biologically active molecules . It plays a crucial role in the development of pharmaceutical agents, particularly those targeting infectious diseases and inflammation . Its structural framework, the imidazothiazole core, is often incorporated into compounds designed to inhibit specific enzymes or receptors, making it a valuable building block in drug discovery and optimization processes for creating novel therapeutic agents with improved efficacy and reduced side effects . The product requires careful handling and storage; it is recommended to be kept sealed in a cool, dry place, typically at 2-8°C . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSVSYFCIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318545
Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76919-40-9
Record name 76919-40-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332683
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Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminothiazole Derivatives

One common approach involves the reaction of 2-aminothiazole derivatives with α-haloketones or α-haloaldehydes to form the imidazo[2,1-b]thiazole ring system. The process generally includes:

  • Step 1: Nucleophilic substitution or condensation of 2-aminothiazole with an α-halo carbonyl compound bearing a methyl substituent to form an intermediate imidazo-thiazole.
  • Step 2: Reduction or functional group transformation to introduce the hydroxymethyl group at the 5-position.

For example, the reaction of 2-aminothiazole with chloromethyl ketones under basic conditions (e.g., potassium carbonate) in solvents like acetone or acetonitrile at room temperature or reflux yields the imidazo-thiazole core with a methyl substituent. Subsequent reduction (e.g., using sodium borohydride) converts the ketone or aldehyde moiety into the hydroxymethyl group.

Use of Bromomethyl Ketones and Oxidative Bromination

Bromomethyl ketones are often prepared by oxidation and bromination of acetophenone derivatives, which then serve as electrophiles for cyclization with 2-aminothiazole. The bromomethyl ketones are synthesized by:

  • Refluxing acetophenones or 2-acetylthiophenes with oxidants like oxone and ammonium bromide in methanol for about 1 hour.
  • The bromomethyl ketone intermediate is then reacted with 2-aminothiazole derivatives to form the imidazo[2,1-b]thiazole ring system.

This method allows for good yields (60–80%) and versatility in substituent patterns.

Representative Synthetic Scheme

Step Reagents and Conditions Description
1 2-Aminothiazole + α-bromomethyl ketone, K2CO3, KI, acetone, reflux 4 h Cyclization to form imidazo[2,1-b]thiazole core with methyl substituent
2 Reduction with NaBH4 or similar reductant Conversion of ketone to hydroxymethyl group at 5-position
3 Purification by flash chromatography (silica gel, hexane/ethyl acetate) Isolation of this compound

Detailed Research Findings

  • Yields and Purity: The cyclization step typically yields the target compound in 60–80% yield with high purity after chromatographic purification.
  • Characterization: Products are characterized by IR, ^1H and ^13C NMR, and mass spectrometry (ESI and HRMS). For instance, characteristic singlets in ^1H NMR correspond to the imidazo-thiazole protons, and the hydroxymethyl group appears as a distinct signal.
  • Solubility and Storage: The compound has a molecular weight of 168.22 g/mol and is soluble in various organic solvents. Stock solutions are prepared at concentrations ranging from 1 mM to 10 mM, stored at 2–8°C or frozen for longer stability, avoiding repeated freeze-thaw cycles to prevent degradation.

Data Table: Stock Solution Preparation of this compound

Amount of Compound Desired Concentration Volume of Solvent Required (mL)
1 mg 1 mM 5.9446
1 mg 5 mM 1.1889
1 mg 10 mM 0.5945
5 mg 1 mM 29.723
5 mg 5 mM 5.9446
5 mg 10 mM 2.9723
10 mg 1 mM 59.446
10 mg 5 mM 11.8892
10 mg 10 mM 5.9446

Note: Volumes calculated based on molecular weight (168.22 g/mol) and desired molarity. Solvent choice depends on solubility; DMSO, methanol, or aqueous buffers are common.

Additional Notes on Preparation

  • Solubility Enhancement: Heating the solution to 37°C and sonication can improve solubility.
  • Formulation: For in vivo studies, the compound can be formulated by preparing a DMSO master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step before proceeding.
  • Storage Conditions: Stock solutions stored at -80°C are stable for up to 6 months; at -20°C, stability is about 1 month.

Chemical Reactions Analysis

Types of Reactions: (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol has demonstrated notable antimicrobial properties. In a study evaluating various synthesized derivatives, some compounds exhibited significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) as low as 19.5 µg/ml against S. epidermidis .

Anticancer Potential

Research indicates that this compound and its derivatives possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. For example, compounds derived from this compound were tested in vivo against murine models of melanoma and breast cancer, resulting in significant tumor volume reduction . The mechanisms involved include apoptosis induction through the mitochondrial pathway, evidenced by the activation of caspases and down-regulation of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound derivatives based on their chemical structure. These models help identify key structural features that contribute to enhanced biological activity, guiding further synthetic modifications to optimize therapeutic effects .

Case Study 1: Anticancer Activity

A series of derivatives synthesized from this compound were evaluated for their antiproliferative activities against various cancer cell lines. One derivative demonstrated mean GI50 values in the submicromolar range across multiple panels, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives were screened against common pathogens. The results highlighted that specific modifications to the thiazole ring could enhance antimicrobial potency significantly .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Activity
2-Amino-4-methylthiazoleThiazole derivativeAntimicrobial
1-MethylimidazoleImidazole derivativeAntifungal
5-HydroxymethylthiazoleHydroxymethyl derivativeAntioxidant

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Compound Name Substituents (Position) Biological Activity Key Findings/IC50 Values Reference
(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol 6-Me, 5-CH2OH Anticancer (MCF-7), VEGFR-2 inhibition VEGFR-2 IC50: 0.33 µM; Induces apoptosis via Bax/caspase pathways
6-Chloroimidazo[2,1-b]thiazole derivatives (e.g., compounds 15–20) 6-Cl, 5-variable substituents FtsZ inhibition (antibacterial) Varied potency; e.g., compound 16 (IC50 not reported) showed higher yield (52%)
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine 6-Aryl (methylsulfonylphenyl), 5-N(CH3)2 COX-2 inhibition IC50: 0.08 µM (most potent COX-2 inhibitor in series)
(6-Phenylimidazo[2,1-b]thiazol-5-yl)methanol 6-Ph, 5-CH2OH Undisclosed Molecular weight: 230.29; potential synthon for β-lactams
6-(Trifluoroethoxy)imidazo[2,1-b]thiazol-5-yl)methanol 6-CF3CH2O, 5-CH2OH Undisclosed Increased lipophilicity; CAS: 937628-47-2
Key Observations:

Substituent Effects at C-6 :

  • Methyl (6-Me) : Enhances metabolic stability and moderate lipophilicity, as seen in the anticancer activity of (6-Me)-derivatives .
  • Chloro (6-Cl) : Electron-withdrawing groups like chlorine improve binding to bacterial FtsZ, critical for antibacterial activity .
  • Aryl (e.g., 4-(methylsulfonyl)phenyl) : Bulky substituents at C-6 enhance COX-2 selectivity, reducing COX-1 off-target effects .

Functional Group at C-5: Hydroxymethyl (-CH2OH): Facilitates hydrogen bonding with enzymes (e.g., VEGFR-2), improving inhibitory activity . Dimethylamino (-N(CH3)2): Increases basicity, enhancing COX-2 binding affinity . Carboxaldehyde (-CHO): Serves as a synthetic intermediate for Schiff base formation (e.g., in β-lactam synthesis) .

Molecular Docking and Binding Interactions

  • VEGFR-2 Inhibition : The hydroxymethyl group in (6-Me)-derivatives forms hydrogen bonds with Glu885 and Leu840 in VEGFR-2, critical for activity .
  • COX-2 Selectivity: N,N-Dimethylamino derivatives interact with Tyr355 and Arg120 via ionic interactions, explaining their nanomolar potency .
  • FtsZ Binding : Chloro-substituted analogs likely engage hydrophobic pockets in bacterial FtsZ, disrupting cell division .

Physicochemical and ADME Properties

  • Lipophilicity : Trifluoroethoxy (logP ~2.5) and phenyl substituents increase lipophilicity compared to methyl (logP ~1.8), impacting membrane permeability .
  • Solubility : Hydroxymethyl derivatives exhibit moderate aqueous solubility (~50–100 µM), while urea-linked analogs (e.g., compound 8g) show improved solubility due to sulfonamide groups .

Biological Activity

(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈N₂OS, characterized by an imidazole ring fused with a thiazole moiety. The presence of a methyl group at the 6-position of the imidazole ring and a hydroxymethyl group attached to the thiazole enhances its reactivity and biological potential.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, making it a candidate for pharmacological applications. Its biological activity is often evaluated through bioassays that measure effects on living cells or organisms. Notable activities include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized from this compound demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 19.5 µg/ml to 39 µg/ml against specific strains .
  • Antitubercular Activity : In studies involving related compounds, derivatives of imidazo[2,1-b]thiazole exhibited significant inhibition against Mycobacterium tuberculosis with IC₅₀ values as low as 2.03 µM . While specific data for this compound is limited, its structural similarities suggest potential antitubercular properties.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound targets enzymes involved in cellular metabolism and replication. It interferes with nucleic acid and protein synthesis, leading to the inhibition of cell growth and proliferation .

Synthesis Methods

Several methods have been reported for synthesizing this compound and its derivatives:

  • Nucleophilic Substitutions : The hydroxymethyl group can participate in further reactions to modify the compound's structure.
  • Electrophilic Aromatic Substitutions : These reactions allow for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Studies

A study synthesized 14 new compounds based on this compound and tested their antimicrobial properties against multiple pathogens. Only specific derivatives showed significant activity against Staphylococcus epidermidis .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
2-Amino-4-methylthiazoleThiazole derivativeAntimicrobial
1-MethylimidazoleImidazole derivativeAntifungal
5-HydroxymethylthiazoleHydroxymethyl derivativeAntioxidant
This compoundImidazole-Thiazole hybridPotential antimicrobial/antitubercular

Q & A

Q. What are the common synthetic routes for (6-Methylimidazo[2,1-b]thiazol-5-yl)methanol derivatives?

  • Methodological Answer : Derivatives are synthesized via:
  • Condensation reactions : Reacting 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide with isothiocyanates in ethanol under reflux (6–8 hours), followed by crystallization .
  • Hantzsch thiazole synthesis : Microwave-assisted coupling of α-haloaryl ketones with thioureas, yielding substituted imidazo-thiazoles .
  • Click chemistry : Azide-alkyne cycloaddition using sodium borohydride reduction to form triazolyl-alcohol derivatives .

Q. What spectroscopic techniques are used to characterize these derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Methyl groups on the imidazo-thiazole ring show characteristic shifts at δ 2.4–2.6 ppm (¹H) and 18–22 ppm (¹³C). Methanol protons appear as broad singlets near δ 4.5–5.0 ppm .
  • IR spectroscopy : Hydroxyl (O–H) stretches at 3200–3400 cm⁻¹ and C=N/C=C vibrations at 1550–1650 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Used to confirm molecular ion peaks and fragmentation patterns .

Q. What biological targets are associated with this scaffold?

  • Methodological Answer : Key targets include:
Target Activity Reference
COX-2Potent inhibition (IC₅₀ < 1 μM)
IDO1 (Indoleamine 2,3-dioxygenase 1)Ki = 12 nM (thiourea derivatives)
Mycobacterium tuberculosisMIC < 0.016 μg/mL (carboxamide derivatives)
Kinases (e.g., EGFR)Moderate inhibition (~63% at 10 μM)

Q. What are the recommended storage conditions?

  • Methodological Answer : Store derivatives at room temperature in airtight containers protected from light and moisture. Stability studies indicate no decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

  • Methodological Answer :
  • Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances condensation efficiency (yield: 70–85%) .
  • Solvent optimization : Ethanol/water mixtures reduce byproducts during crystallization .
  • Temperature control : Maintaining reflux at 70–80°C prevents thermal degradation of intermediates .

Q. How do structural modifications at C-5 affect biological activity?

  • Methodological Answer :
  • Methanol substitution : Replacing –CH₂OH with carboxamide groups improves antitubercular activity (MIC reduced from 0.211 to <0.016 μg/mL) .
  • Thiourea derivatives : Introducing –NHCS– groups enhances IDO1 inhibition (Ki = 12 nM vs. 1.2 μM for unsubstituted analogs) .
  • Methyl group retention : The 6-methyl group is critical for COX-2 selectivity (10-fold over COX-1) .

Q. How can computational methods aid in designing inhibitors?

  • Methodological Answer :
  • Molecular docking : Use crystal structures (e.g., PDB 6KOF for IDO1) to predict binding modes of thiourea derivatives .
  • QSAR models : Correlate substituent electronegativity with antitubercular activity (R² = 0.89 for carboxamide derivatives) .
  • MD simulations : Assess stability of enzyme-inhibitor complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological data across studies?

  • Methodological Answer :
  • Assay standardization : Discrepancies in EGFR inhibition (63% vs. 40%) arise from differences in kinase assay protocols (ATP concentration, incubation time) .
  • Cell line variability : Antimycobacterial MICs vary between H37Rv and MDR strains due to efflux pump expression .
  • Structural validation : Confirm stereochemistry via X-ray crystallography to eliminate false SAR interpretations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol
Reactant of Route 2
(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol

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